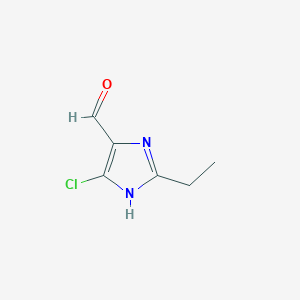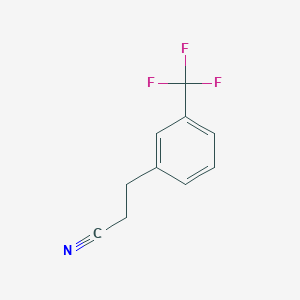
3-(3-(Trifluoromethyl)phenyl)propanenitrile
Descripción general
Descripción
“3-(3-(Trifluoromethyl)phenyl)propanenitrile” is a chemical compound with the molecular formula C10H8F3N . It is also known by other synonyms such as “3- (3- (trifluoromethyl)phenyl)propanenitrile”, “3- [3- (trifluoromethyl)phenyl]propanenitrile”, and "3- (3-Trifluoromethyl-phenyl)-propionitrile" .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. One of the methods includes the oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants . This method has been used to construct carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds .Molecular Structure Analysis
The molecular structure of “3-(3-(Trifluoromethyl)phenyl)propanenitrile” has been characterized by various techniques such as IR, 1 H NMR, 13 C NMR, and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis
The trifluoromethyl group in “3-(3-(Trifluoromethyl)phenyl)propanenitrile” is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . The compound undergoes various chemical reactions, including oxidative trifluoromethylation and trifluoromethylthiolation reactions .Physical And Chemical Properties Analysis
The molecular weight of “3-(3-(Trifluoromethyl)phenyl)propanenitrile” is 199.17 g/mol . It has a topological polar surface area of 23.8 Ų . Other computed properties include XLogP3-AA of 2.8, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, and rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Material Science Polymer Synthesis
The compound’s ability to participate in cascade processes, such as combining Heck cross-coupling with carbon–carbon double bond hydrogenation, suggests its use in creating novel polymers with specific properties like increased strength or chemical resistance .
Chemical Synthesis Catalyst Design
Its trifluoromethyl group could be leveraged in designing catalysts for specific reactions, potentially improving efficiency and selectivity in synthetic pathways .
Proteomics Protein Interaction Studies
Available for purchase as a specialty product for proteomics research, this compound may be used to study protein interactions and functions within biological systems .
Organic Chemistry Intermediate for Synthesis
As an intermediate in organic synthesis, it could be used to create various organic compounds with potential applications across multiple fields, including agriculture and dye manufacturing .
Analytical Chemistry Chromatography Standards
Due to its unique chemical structure, it might be used as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of similar compounds .
Safety and Hazards
The compound is combustible and harmful if swallowed . It is toxic in contact with skin and causes skin irritation . It may cause an allergic skin reaction and serious eye damage . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .
Mecanismo De Acción
Target of Action
The primary target of 3-(3-(Trifluoromethyl)phenyl)propanenitrile is the serotonergic system . This system is involved in various physiological processes, including mood regulation, and is often a target for antidepressant drugs .
Mode of Action
The compound interacts with the serotonergic system, specifically the 5-HT1A and 5-HT3 receptors .
Biochemical Pathways
The compound’s action on the serotonergic system affects the biochemical pathways associated with serotonin production and signaling . This can lead to changes in mood and behavior, which may explain the observed antidepressant-like effects .
Result of Action
The result of the compound’s action is an antidepressant-like effect in mice . This effect was observed in both the forced swimming test (FST) and tail suspension test (TST), which are commonly used to assess antidepressant activity .
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFANOZTLIFBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440340 | |
| Record name | 3-[3-(trifluoromethyl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Trifluoromethyl)phenyl)propanenitrile | |
CAS RN |
95096-06-3 | |
| Record name | 3-[3-(trifluoromethyl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



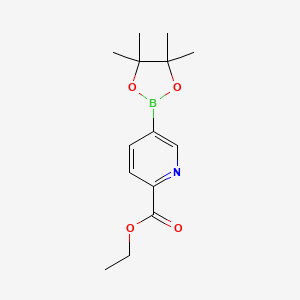
![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)
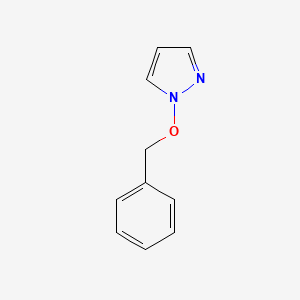
![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

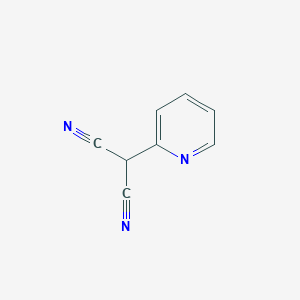

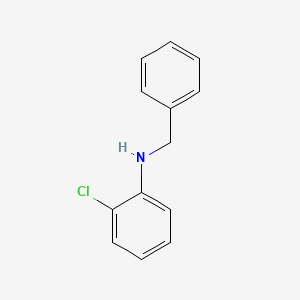

![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)

